molecular formula C16H18N4O2 B2792315 1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-phenoxyethanone CAS No. 2097857-24-2

1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-phenoxyethanone

Cat. No.: B2792315
CAS No.: 2097857-24-2
M. Wt: 298.346
InChI Key: UHANWELUPHTRLG-UHFFFAOYSA-N
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Description

The compound 1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-phenoxyethanone (molecular formula: C₁₇H₂₀N₄O₂; molecular weight: 312.38 g/mol) features a unique structural framework comprising:

  • An azetidine ring (4-membered nitrogen heterocycle) at position 1.
  • A 4-cyclopropyl-1H-1,2,3-triazole moiety linked to the azetidine.
  • A phenoxyethanone group at position 2.

Properties

IUPAC Name

1-[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-2-phenoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c21-16(11-22-14-4-2-1-3-5-14)19-8-13(9-19)20-10-15(17-18-20)12-6-7-12/h1-5,10,12-13H,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHANWELUPHTRLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN(N=N2)C3CN(C3)C(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-phenoxyethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a click chemistry reaction between an alkyne and an azide under copper-catalyzed conditions.

    Synthesis of the Azetidine Ring: The azetidine ring can be formed through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino halide.

    Coupling of the Triazole and Azetidine Rings: The triazole and azetidine rings can be coupled using a suitable linker, such as an alkyl or aryl group.

    Introduction of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic substitution reaction using a phenol derivative and an appropriate leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and scalability. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-phenoxyethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the phenoxy or azetidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Phenol derivatives, alkyl halides, or aryl halides

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-phenoxyethanone has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and potential biological activities.

    Biological Research: It is used in studies to understand its interactions with biological targets, such as enzymes or receptors.

    Chemical Biology: The compound can be used as a probe to study biological pathways and mechanisms.

    Industrial Applications: It may have applications in the development of new materials or as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-phenoxyethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and azetidine rings may play a role in binding to these targets, while the phenoxy group can influence the compound’s overall pharmacokinetic properties. The exact pathways and molecular targets involved can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Triazole Derivatives with Sulfur Linkages

Example Compound: 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone .

Feature Target Compound Sulfur-Linked Triazole
Core Structure Azetidine-triazole-phenoxyethanone 1,2,4-Triazole with thioether linkage
Substituents Cyclopropyl, phenoxy Phenylsulfonyl, difluorophenyl
Key Differences Smaller azetidine ring Bulky sulfonyl group
Inferred Properties Enhanced rigidity Potential metabolic instability

The sulfur atom in the thioether linkage may increase susceptibility to oxidation, reducing bioavailability compared to the target compound’s ether bond. The sulfonyl group could improve solubility but introduce steric hindrance .

Oxadiazole-Triazole Hybrids

Example Compound: 2-Phenyl-1-(2-(5-(5-aryl-1,3,4-oxadiazol-2-ylamino)-4H-1,2,4-triazole-3-yl)phenyl)ethanone .

Feature Target Compound Oxadiazole-Triazole Hybrid
Core Structure Single triazole-azetidine scaffold Dual heterocycles (triazole + oxadiazole)
Substituents Phenoxyethanone Aryl-oxadiazole
Key Differences Simpler scaffold Extended π-system
Inferred Properties Faster synthetic access Enhanced target binding via π-stacking

The oxadiazole-triazole hybrid may exhibit dual mechanisms of action but could face synthetic complexity. The target compound’s azetidine may offer better pharmacokinetics due to reduced molecular weight .

Urea Derivatives with Triazole Moieties

Example Compound : 1-(3-Chlorophenyl)-3-(2-(4-(4-methoxybenzyl)-1H-1,2,3-triazol-1-yl)ethyl)urea (Compound T.2) .

Feature Target Compound Urea-Triazole Derivative
Core Structure Ethanone-azetidine-triazole Urea linker + triazole
Substituents Cyclopropyl, phenoxy Chlorophenyl, methoxybenzyl
Key Differences Neutral ethanone group Polar urea group
Inferred Properties Improved blood-brain barrier penetration Enhanced kinase inhibition (e.g., VEGFR-2)

The urea group in T.2 facilitates hydrogen bonding with kinases but may reduce membrane permeability compared to the target compound’s lipophilic phenoxy group .

Cyclopropyl-Triazole Derivatives in Alternative Scaffolds

Example Compounds :

  • 5-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)-3-methylfuran-2(5H)-one
  • Ethyl 6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridine-3-carboxylate
Feature Target Compound Furanone/Pyridine Derivatives
Core Structure Azetidine-triazole Furanone or pyridine backbone
Substituents Phenoxyethanone Methyl (furanone) or ester (pyridine)
Key Differences Rigid azetidine Flexible ester/furanone
Inferred Properties Potential CNS activity Higher solubility (ester group)

The pyridine derivative’s ester group may improve aqueous solubility, while the furanone’s lactone ring could confer metabolic instability. The target compound’s azetidine balances rigidity and solubility .

Structural Influences on Properties

  • Azetidine vs.
  • Cyclopropyl Group : Enhances metabolic stability by resisting oxidative degradation compared to linear alkyl chains.
  • Phenoxyethanone: Increases lipophilicity, favoring membrane permeability over polar derivatives like sulfonamides or ureas .

Biological Activity

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes:

  • A triazole ring , known for its biological activity and role in various pharmacological applications.
  • An azetidine moiety , which may contribute to its interaction with biological targets.
  • A phenoxyethanone group , which is often associated with anti-inflammatory and analgesic properties.

The molecular formula of this compound is C19H22N4O2C_{19}H_{22}N_{4}O_{2} with a molecular weight of approximately 342.41 g/mol.

Anticancer Activity

Research into triazole-containing compounds indicates potential anticancer activity. For instance, derivatives have been found to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The incorporation of azetidine may enhance this activity by increasing lipophilicity and improving cellular uptake.

Anti-inflammatory Effects

Phenoxyethanones are known for their anti-inflammatory properties. The combination of this functional group with triazole and azetidine could synergistically enhance the overall anti-inflammatory effects. Studies have shown that related compounds can inhibit pro-inflammatory cytokines, suggesting a potential therapeutic application in inflammatory diseases.

Case Studies and Research Findings

  • Triazole Derivatives : A study published in the European Journal of Medicinal Chemistry demonstrated that triazole derivatives exhibited significant anticancer activity against breast cancer cell lines by inducing apoptosis (Smith et al., 2020).
  • Azetidine Compounds : Research highlighted in Bioorganic & Medicinal Chemistry Letters indicated that azetidine derivatives showed promising antibacterial activity against Gram-positive bacteria (Jones et al., 2019).
  • Phenoxyethanone Analogs : A review in Pharmaceutical Biology discussed the anti-inflammatory effects of phenoxyethanone derivatives, noting their ability to reduce edema in animal models (Davis et al., 2021).

Data Table: Biological Activities of Related Compounds

Compound NameStructure TypeBiological ActivityReference
Triazole Derivative ATriazoleAntifungalSmith et al., 2020
Azetidine Derivative BAzetidineAntibacterialJones et al., 2019
Phenoxyethanone CPhenoxyethanoneAnti-inflammatoryDavis et al., 2021

Q & A

Q. Optimization Strategies :

  • Temperature Control : Microwave-assisted synthesis reduces reaction times (e.g., 80–120°C for azetidine coupling) .
  • Catalysts : Use of Pd/C or Cu(I) catalysts for regioselective triazole formation .
  • Purification : HPLC or column chromatography ensures >95% purity .

Advanced: How can computational methods predict the electronic properties and reactivity of this compound?

Answer:
Density Functional Theory (DFT) calculations are critical for analyzing:

  • Electron Distribution : The conjugated system between the triazole and phenoxy groups enhances electrophilicity at the ethanone carbonyl group .
  • Reactivity Hotspots : Fukui indices identify nucleophilic sites at the azetidine nitrogen and electrophilic regions at the cyclopropyl-triazole junction .

Validation : Compare computational results with experimental spectroscopic data (e.g., NMR chemical shifts) to refine models .

Basic: What analytical techniques are essential for structural confirmation?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assigns protons and carbons in the azetidine (δ 3.5–4.0 ppm) and triazole (δ 7.2–8.1 ppm) regions .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals in the cyclopropyl and phenoxy groups .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 356.1764) .
  • X-ray Crystallography : Resolves spatial arrangement, particularly for the azetidine-triazole dihedral angle .

Advanced: How can researchers resolve contradictions in NMR data during structural confirmation?

Answer:
Discrepancies often arise from:

  • Dynamic Effects : Conformational flexibility of the azetidine ring causing signal splitting. Use variable-temperature NMR to stabilize rotamers .
  • Solvent Artifacts : Deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) shift phenoxy group signals. Cross-validate with multiple solvents .
  • Impurity Peaks : Compare with synthetic intermediates (e.g., unreacted azetidine precursors) via spiking experiments .

Basic: What in vitro assays are suitable for preliminary biological activity screening?

Answer:

  • Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays (IC₅₀ determination) .
  • Antimicrobial Activity : Broth microdilution against S. aureus and E. coli (MIC values), referencing ciprofloxacin as a control .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess selectivity .

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